molecular formula C16H17N5O2S B2634453 1-methyl-N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 2034476-75-8

1-methyl-N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2634453
CAS No.: 2034476-75-8
M. Wt: 343.41
InChI Key: JYGCBGCWSLHXTR-UHFFFAOYSA-N
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Description

The compound 1-methyl-N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazine derivative with a hybrid heterocyclic structure. Its core pyridazine moiety is substituted with a methyl group at the 1-position and an oxo group at the 6-position, while the carboxamide side chain incorporates a pyrazole ring bearing a thiophene substituent.

Properties

IUPAC Name

1-methyl-N-[2-(5-methyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S/c1-11-10-13(14-4-3-9-24-14)19-21(11)8-7-17-16(23)12-5-6-15(22)20(2)18-12/h3-6,9-10H,7-8H2,1-2H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGCBGCWSLHXTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C2=NN(C(=O)C=C2)C)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-methyl-N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a novel synthetic molecule with potential biological activity. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis and Structural Characteristics

The synthesis of this compound involves multiple steps that typically include the formation of the dihydropyridazine core structure, functionalization with thiophene and pyrazole moieties, and subsequent carboxamide formation. The structural features contribute to its biological activity, particularly through interactions with biological targets.

Table 1: Key Structural Features

FeatureDescription
Molecular FormulaC₁₄H₁₈N₄O₂S
Molecular Weight306.39 g/mol
Key Functional GroupsCarboxamide, Dihydropyridazine
SubstituentsThiophene, Pyrazole

Anticancer Activity

Research indicates that compounds containing pyrazole and thiophene moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar structures can inhibit the growth of various cancer cell lines, such as A549 (lung cancer) and MCF7 (breast cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study: Anticancer Evaluation

In a study evaluating similar compounds, several derivatives were tested for their cytotoxic effects on A549 cells using an MTT assay. The results demonstrated that compounds with specific substitutions on the pyrazole ring exhibited enhanced anticancer activity compared to their unsubstituted counterparts.

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties as well. Thiophenes and pyrazoles are known for their ability to target bacterial enzymes and disrupt cellular processes in various pathogens.

Research Findings

A related study highlighted the antimicrobial efficacy of similar pyrazole derivatives against multidrug-resistant strains of Staphylococcus aureus. These findings suggest that the target compound may also possess significant antimicrobial activity.

Table 2: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (µM)Mechanism of Action
AnticancerA549 (Lung Cancer)10Induction of apoptosis
AntimicrobialStaphylococcus aureus5Inhibition of bacterial cell wall synthesis

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Chemistry

The compound shares structural motifs with other pyridazine and pyrazole derivatives. For example, diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]-pyridine-5,6-dicarboxylate (2d) (described in ) also features a fused heterocyclic system with substituents influencing solubility and reactivity. While 2d includes an imidazo-pyridine core and nitro/cyano groups, the target compound’s pyridazine-pyrazole-thiophene scaffold may confer distinct electronic properties due to sulfur’s polarizability and pyridazine’s electron-deficient nature.

Physicochemical Properties

  • Pyridazines generally exhibit higher melting points than pyrrolidines due to stronger dipole interactions.
  • Solubility: Thiophene-containing compounds (e.g., the target molecule) often display enhanced lipophilicity compared to purely aromatic analogs like 2d, which has polar nitro and cyano groups .

Spectroscopic Characteristics

  • NMR : The pyridazine core in the target compound would likely show distinct $^{1}\text{H}$ and $^{13}\text{C}$ NMR shifts compared to 2d ’s imidazo-pyridine system. For instance, pyridazine protons typically resonate downfield (δ 8–9 ppm) due to electron withdrawal, whereas imidazo-pyridine protons in 2d appear at δ 6–8 ppm .
  • IR : The oxo group (C=O) in the target compound would produce a strong absorption near 1700 cm$^{-1}$, similar to 2d ’s carbonyl signals .

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